Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate
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Overview
Description
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is a chemical compound with the molecular formula C7H9FO3. It is a fluorinated oxolane derivative, which is often used in research and development due to its unique chemical properties. The compound is characterized by the presence of a fluorine atom, a methylidene group, and an oxolane ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate typically involves the reaction of ethyl oxalyl chloride with 3-fluoro-2-methylideneoxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through industrial-scale chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxolane ring structure provides a scaffold for binding to enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-2-methylideneoxolane-3-carboxylate
- Ethyl 3-bromo-2-methylideneoxolane-3-carboxylate
- Ethyl 3-iodo-2-methylideneoxolane-3-carboxylate
Uniqueness
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-3-11-7(10)8(9)4-5-12-6(8)2/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNMZRXYVAAGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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